molecular formula C21H26ClN5O2S B215056 N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine

N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine

Numéro de catalogue B215056
Poids moléculaire: 448 g/mol
Clé InChI: FVDSBZKYCLKCDM-LFVJCYFKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of various diseases.

Mécanisme D'action

N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine exerts its pharmacological effects by selectively inhibiting BTK, a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor signaling pathway. BTK is involved in the activation of various downstream signaling pathways, including NF-κB, MAPK, and PI3K/AKT, which regulate B-cell proliferation, survival, and differentiation. By inhibiting BTK, N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine blocks B-cell receptor signaling and downstream pathways, leading to the suppression of B-cell activation, proliferation, and survival.
Biochemical and Physiological Effects
N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. In preclinical studies, N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine has demonstrated significant anti-tumor activity in B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma. N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. However, N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine also has some limitations, including its relatively short half-life and potential for off-target effects.

Orientations Futures

Future research on N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine should focus on its potential as a therapeutic agent for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Further studies are needed to determine the optimal dosing regimen, potential drug interactions, and long-term safety of N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine. Additionally, the development of novel BTK inhibitors with improved pharmacological properties and reduced off-target effects should be explored.

Méthodes De Synthèse

The synthesis of N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine involves a multi-step process that starts with the reaction of 4-chlorobenzaldehyde with 4-(3-aminopropyl)pyridine to form an imine intermediate. The intermediate is then reacted with piperazine and 1-piperidinesulfonyl chloride to produce N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine. The final product is obtained through purification and isolation using various chromatographic techniques.

Applications De Recherche Scientifique

N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine has demonstrated potent inhibitory activity against BTK (Bruton's tyrosine kinase), a key enzyme involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell activation, proliferation, and survival, making it a promising therapeutic agent for the treatment of B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.

Propriétés

Nom du produit

N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine

Formule moléculaire

C21H26ClN5O2S

Poids moléculaire

448 g/mol

Nom IUPAC

(E)-1-(4-chlorophenyl)-N-[4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]methanimine

InChI

InChI=1S/C21H26ClN5O2S/c22-19-6-4-18(5-7-19)16-24-26-14-12-25(13-15-26)20-8-9-23-17-21(20)30(28,29)27-10-2-1-3-11-27/h4-9,16-17H,1-3,10-15H2/b24-16+

Clé InChI

FVDSBZKYCLKCDM-LFVJCYFKSA-N

SMILES isomérique

C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)/N=C/C4=CC=C(C=C4)Cl

SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)N=CC4=CC=C(C=C4)Cl

SMILES canonique

C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)N=CC4=CC=C(C=C4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.